molecular formula C4H12ClNO3S B13117595 Ethyl2-aminoethane-1-sulfonatehydrochloride

Ethyl2-aminoethane-1-sulfonatehydrochloride

Cat. No.: B13117595
M. Wt: 189.66 g/mol
InChI Key: ZNUQKZIGUGMJNW-UHFFFAOYSA-N
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Description

Ethyl2-aminoethane-1-sulfonatehydrochloride is a chemical compound with the molecular formula C4H11NO3S·HCl. It is a derivative of ethane sulfonic acid, where an ethyl group is attached to the nitrogen atom. This compound is known for its various applications in scientific research and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl2-aminoethane-1-sulfonatehydrochloride typically involves the reaction of ethylamine with ethane sulfonic acid under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt. The general reaction scheme is as follows:

[ \text{C2H5NH2} + \text{C2H5SO3H} \rightarrow \text{C4H11NO3S} \cdot \text{HCl} ]

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and filtration to remove impurities.

Chemical Reactions Analysis

Types of Reactions

Ethyl2-aminoethane-1-sulfonatehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert it into simpler amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include various sulfonic acid derivatives, amine derivatives, and substituted ethane compounds.

Scientific Research Applications

Ethyl2-aminoethane-1-sulfonatehydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.

    Biology: The compound is used in biochemical assays and as a buffer in biological experiments.

    Industry: It is used in the production of detergents, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl2-aminoethane-1-sulfonatehydrochloride involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in substitution reactions. It can also form hydrogen bonds with other molecules, influencing their reactivity and stability. The pathways involved include nucleophilic substitution and hydrogen bonding interactions.

Comparison with Similar Compounds

Ethyl2-aminoethane-1-sulfonatehydrochloride can be compared with similar compounds such as:

    Taurine: Taurine is an amino sulfonic acid with similar structural features but different functional properties.

    Ethylamine: Ethylamine is a simpler amine derivative with fewer functional groups.

    Ethane sulfonic acid: This compound is the parent sulfonic acid from which this compound is derived.

The uniqueness of this compound lies in its combination of an ethyl group and a sulfonate group, which imparts distinct chemical properties and reactivity.

Properties

Molecular Formula

C4H12ClNO3S

Molecular Weight

189.66 g/mol

IUPAC Name

ethyl 2-aminoethanesulfonate;hydrochloride

InChI

InChI=1S/C4H11NO3S.ClH/c1-2-8-9(6,7)4-3-5;/h2-5H2,1H3;1H

InChI Key

ZNUQKZIGUGMJNW-UHFFFAOYSA-N

Canonical SMILES

CCOS(=O)(=O)CCN.Cl

Origin of Product

United States

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